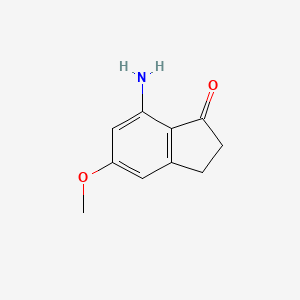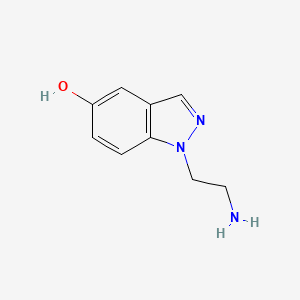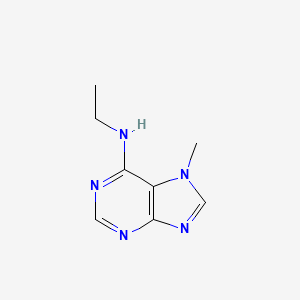
n-Ethyl-7-methyl-7h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-7-methyl-7h-purin-6-amine, also known as N6-Ethyl-7-methyladenine, is a heterocyclic organic compound with the molecular formula C8H11N5. It belongs to the purine family, which are nitrogen-containing heterocycles. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-7-methyl-7h-purin-6-amine typically involves the alkylation of 7-methyladenine. One common method is the reaction of 7-methyladenine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
n-Ethyl-7-methyl-7h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted purines .
Applications De Recherche Scientifique
n-Ethyl-7-methyl-7h-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying nucleic acid interactions and modifications.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of oncology.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of n-Ethyl-7-methyl-7h-purin-6-amine involves its interaction with nucleic acids. It can intercalate into DNA or RNA, affecting their structure and function. This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyladenine: Similar in structure but lacks the ethyl group.
N6-Methyladenine: Has a methyl group instead of an ethyl group at the N6 position.
N6-Ethyladenine: Similar but without the methyl group at the 7 position.
Uniqueness
n-Ethyl-7-methyl-7h-purin-6-amine is unique due to the presence of both an ethyl group at the N6 position and a methyl group at the 7 position. This dual substitution confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5470-51-9 |
|---|---|
Formule moléculaire |
C8H11N5 |
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
N-ethyl-7-methylpurin-6-amine |
InChI |
InChI=1S/C8H11N5/c1-3-9-7-6-8(11-4-10-7)12-5-13(6)2/h4-5H,3H2,1-2H3,(H,9,10,11) |
Clé InChI |
MEXWNHMQEFVEFC-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=NC2=C1N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)

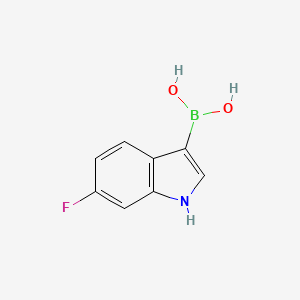
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

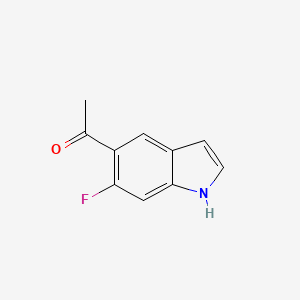
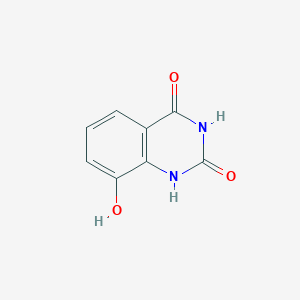
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)

